N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide
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Overview
Description
N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a methylamino and oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide typically involves the reaction of 4-aminobenzamide with 3-(methylamino)-3-oxopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: Various substitution reactions can occur at the phenyl ring or the amide group, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted benzamides, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-phenylbenzamide: A simpler analog without the methylamino and oxopropyl groups.
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide: A derivative with an additional methyl group on the amino moiety.
N-{4-[3-(ethylamino)-3-oxopropyl]phenyl}benzamide: A derivative with an ethyl group instead of a methyl group.
Uniqueness: N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino and oxopropyl groups can influence the compound’s
Properties
IUPAC Name |
N-[4-[3-(methylamino)-3-oxopropyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-18-16(20)12-9-13-7-10-15(11-8-13)19-17(21)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQVSYMCCSKQJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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